Molecular Weight Reduction Advantage: Unsubstituted Core (177.16 Da) vs. 5,7-Dimethyl Analog (205.22 Da) for Fragment-Based Lead Optimization
The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboximidamide scaffold (MW = 177.16 g·mol⁻¹) [1] provides a 28.06 Da molecular weight advantage over the 5,7-dimethyl analog (MW = 205.22 g·mol⁻¹, CAS 61552-51-0) . This 15.8% mass reduction is substantial in fragment-based drug discovery (FBDD), where the 'rule of three' (MW ≤ 300 Da) governs fragment library composition and every additional heavy atom reduces the likelihood of efficient lead optimization. The unsubstituted scaffold carries 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), versus 2 HBD / 5 HBA for the dimethyl analog, but critically lacks the +0.8–1.0 LogP increment contributed by the two methyl groups [2].
| Evidence Dimension | Molecular weight and calculated LogP impact on fragment-likeness |
|---|---|
| Target Compound Data | MW = 177.16 Da; HBD = 2; HBA = 5; cLogP ≈ -0.2 (estimated by structural analogy to pyrazolo[1,5-a]pyrimidine core) [2] |
| Comparator Or Baseline | 5,7-Dimethyl analog (CAS 61552-51-0): MW = 205.22 Da; HBD = 2; HBA = 5; cLogP ≈ +1.2 [2] |
| Quantified Difference | ΔMW = -28.06 Da (-15.8%); ΔcLogP ≈ -1.4 log units (more hydrophilic) |
| Conditions | Calculated physicochemical properties; fragment library compliance assessment per Congreve et al. rule-of-three criteria |
Why This Matters
In fragment-based drug discovery, a 28 Da mass difference can determine whether a scaffold enters a fragment library (MW < 300 requirement), and the lower lipophilicity of the unsubstituted core reduces promiscuity risk during subsequent optimization cycles.
- [1] PubChem CID 19615373; N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide. Molecular Weight: 177.16 g·mol⁻¹. National Center for Biotechnology Information. View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876–877. View Source
